1-Methylpyrrolidin-3-one

Vue d'ensemble

Description

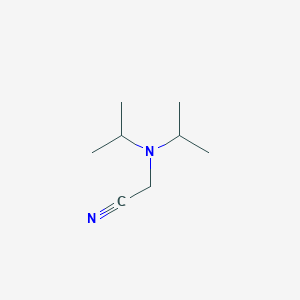

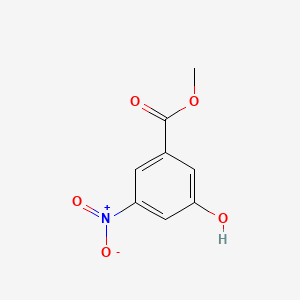

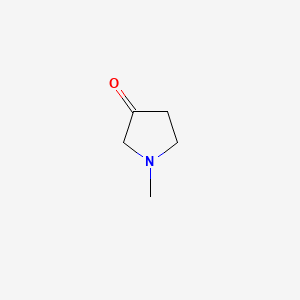

1-Methylpyrrolidin-3-one, also known as 1-methyl-3-pyrrolidinone, is a compound with the molecular weight of 99.13 . It is a nitrogen heterocycle and a member of the pyrrolidines . This compound is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of 1-Methylpyrrolidin-3-one has been reported in several studies. For instance, one study described an efficient synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for tropane alkaloid biosynthesis . Another study reported a one-pot method for the synthesis of N-methylpyrrolidine (NMPD) from 1,4-butanediol (BDO) and methylamine (MA), achieving more than 90% yield of NMPD .Molecular Structure Analysis

The molecular structure of 1-Methylpyrrolidin-3-one is characterized by a five-membered pyrrolidine ring. The InChI code for this compound is 1S/C5H9NO/c1-6-3-2-5(7)4-6/h2-4H2,1H3 .Chemical Reactions Analysis

1-Methylpyrrolidin-3-one has been involved in various chemical reactions. For example, it has been used in the synthesis of ionic liquid electrolytes for primary Li/CFx batteries and in the preparation of ionic liquid as a reaction medium to carry out sulfuric acid-catalyzed conversion of alkynes to ketones .Physical And Chemical Properties Analysis

1-Methylpyrrolidin-3-one has a molecular weight of 99.13 . More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique

Organic Synthesis

“1-Methylpyrrolidin-3-one” is used in organic synthesis . It’s a key component in the creation of various organic compounds, contributing to the diversity and complexity of chemical reactions.

Creation of Pyrrolidine Based Ionic Liquids

This compound is extensively used in the synthesis of pyrrolidine based ionic liquids . Ionic liquids have a wide range of applications, including as solvents, electrolytes, and in chemical synthesis.

Electrolytes for Primary Li/CFx Batteries

“1-Methylpyrrolidin-3-one” is used in the synthesis of ionic liquid electrolytes for primary Li/CFx batteries . These batteries are known for their high energy density and long shelf life.

Chemical Research

As a chemical with a clear colorless to yellow to brown appearance, “1-Methylpyrrolidin-3-one” is used in chemical research . Its properties, such as its refractive index and infrared spectrum, make it a valuable tool in various research applications.

Pharmaceutical Research

In pharmaceutical research, “1-Methylpyrrolidin-3-one” can be used as a building block in the synthesis of various drugs . Its unique structure allows it to be incorporated into a variety of chemical frameworks.

Material Science

In material science, “1-Methylpyrrolidin-3-one” can be used in the development of new materials . Its unique properties can contribute to the creation of materials with novel characteristics.

Safety And Hazards

1-Methylpyrrolidin-3-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Orientations Futures

Propriétés

IUPAC Name |

1-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-3-2-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUTJFVMJPMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218343 | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyrrolidin-3-one | |

CAS RN |

68165-06-0 | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068165060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Methylpyrrolidin-3-one in the synthesis of the analgesic compounds discussed in the research?

A1: In this study, 1-Methylpyrrolidin-3-one serves as a building block in the synthesis of novel analgesic candidates. Specifically, it reacts with 2-chloro-6-lithiopyridine to yield the corresponding alcohol, which can be further modified to generate a series of 6-chloropyridin-2-yl derivatives []. These derivatives are then evaluated for their analgesic activity. Essentially, 1-Methylpyrrolidin-3-one contributes to the core structure of the synthesized compounds, influencing their potential interaction with biological targets involved in pain pathways.

Q2: Does the research delve into the structure-activity relationship (SAR) concerning the 1-Methylpyrrolidin-3-one moiety within the synthesized analgesics?

A2: The research primarily focuses on modifications to the 6-chloropyridin-2-yl portion of the synthesized molecules []. While the 1-Methylpyrrolidin-3-one moiety is a crucial structural component, the study doesn't explicitly investigate how alterations to this specific part of the molecule might affect analgesic activity, potency, or selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.